molecular formula C21H22ClF2N3O2S B2773247 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216760-01-8

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No. B2773247
CAS RN: 1216760-01-8
M. Wt: 453.93
InChI Key: YLSXZQQUENAKEA-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClF2N3O2S and its molecular weight is 453.93. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

  • Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized to understand the role of pyridine ring and N-benzyl substitution in Src kinase inhibitory activities. These compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

  • Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity have been synthesized and tested (Sunder & Maleraju, 2013).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibition

  • Studies on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogues have revealed their potential as inhibitors of PI3Kα and mTOR, offering insights for developing treatments for diseases related to these enzymes (Stec et al., 2011).

Antibacterial Agents

  • A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria have been synthesized (Bhoi et al., 2015).

Antimicrobial and Hemolytic Activity

  • Novel 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared, displaying varied antimicrobial activity against selected microbial species, with less toxicity and potential applications in biological screening (Gul et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Bioactive benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating their potential use in dye-sensitized solar cells and as inhibitors for Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Antimicrobial Activity and Molecular Docking

  • Synthesized 2-aminobenzothiazoles derivatives demonstrated good antimicrobial activity and provided insights into molecular docking properties, indicating their potential as antimicrobial agents (Anuse et al., 2019).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S.ClH/c22-16-3-1-15(2-4-16)13-20(27)26(8-7-25-9-11-28-12-10-25)21-24-18-6-5-17(23)14-19(18)29-21;/h1-6,14H,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSXZQQUENAKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride

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